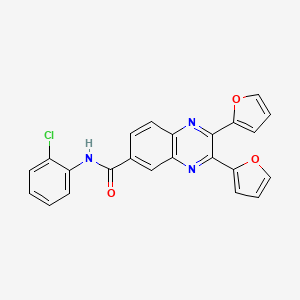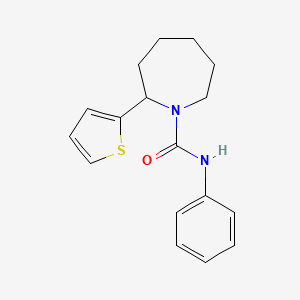
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, commonly known as DCQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. DCQ is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in the development and progression of several diseases, including cancer, diabetes, and neurological disorders.
科学的研究の応用
DCQ has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DCQ has also been shown to have anti-inflammatory and neuroprotective effects. In addition, DCQ has been investigated for its potential use in the treatment of diabetes and obesity.
作用機序
DCQ inhibits N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, DCQ can modulate these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. DCQ has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
DCQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, which makes it a useful tool for studying the role of this compound in various cellular processes. However, DCQ has some limitations as well. It is not a completely specific inhibitor of this compound, as it can also inhibit other kinases. In addition, DCQ has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DCQ. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. DCQ has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is ongoing research on the development of more potent and selective N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide inhibitors based on the structure of DCQ.
合成法
DCQ can be synthesized by reacting 2-chloroaniline with 2-furylboronic acid in the presence of a palladium catalyst to obtain N-(2-chlorophenyl)-2-furyl-6-quinolinecarboxamide. This intermediate can then be reacted with 2-bromo-3-furylboronic acid in the presence of a palladium catalyst to obtain DCQ.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLHTDRHXHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5149219.png)


![1-cyclohexyl-2-(3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5149255.png)
![3'-[(tert-butylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5149268.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)
